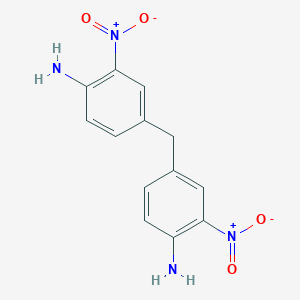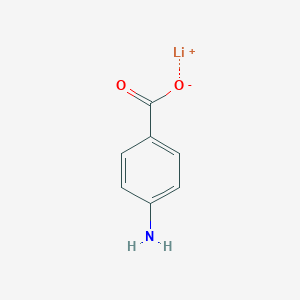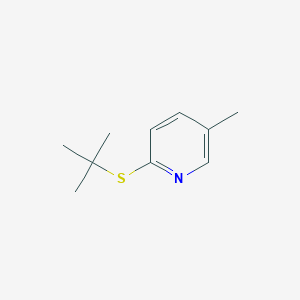
2-tert-butylsulfanyl-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butylsulfanyl-5-methylpyridine is an organic compound with the molecular formula C10H15NS It is a derivative of 3-picoline, where a tert-butylthio group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-picoline, 6-(tert-butylthio)- can be achieved through several methods. One common approach involves the reaction of 3-picoline with tert-butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-picoline, 6-(tert-butylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-butylsulfanyl-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-butylsulfanyl-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-picoline, 6-(tert-butylthio)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine (3-Picoline): A precursor to 3-picoline, 6-(tert-butylthio)-, used in the synthesis of various pyridine derivatives.
2-Methylpyridine (2-Picoline): Another positional isomer of methylpyridine, with different chemical properties and applications.
4-Methylpyridine (4-Picoline): Similar to 3-picoline but with the methyl group at the fourth position, used in the production of pharmaceuticals and agrochemicals.
Uniqueness
2-tert-butylsulfanyl-5-methylpyridine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity compared to other picoline derivatives. This uniqueness makes it valuable in specific applications where such properties are desired .
Properties
CAS No. |
18794-46-2 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-5-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-9(11-7-8)12-10(2,3)4/h5-7H,1-4H3 |
InChI Key |
OUDGLQWZPAJMRA-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)SC(C)(C)C |
Canonical SMILES |
CC1=CN=C(C=C1)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


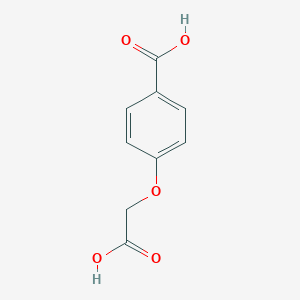
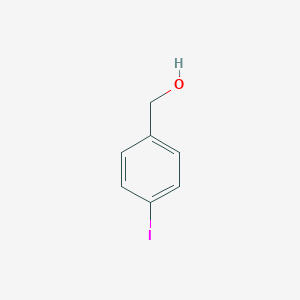
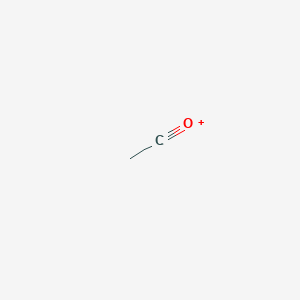
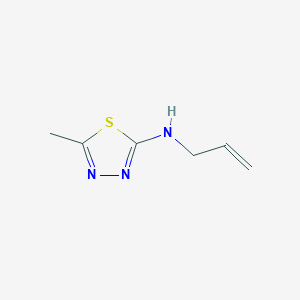
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)
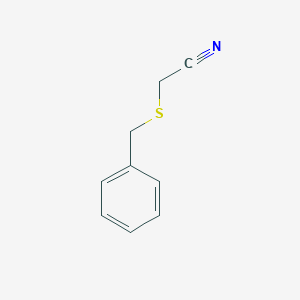


![ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate](/img/structure/B97252.png)
